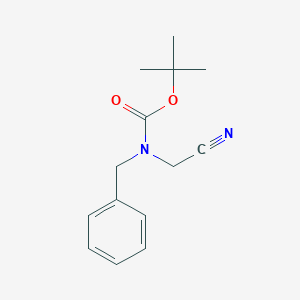

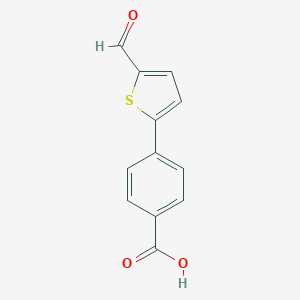

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves multistep synthetic routes, starting from basic amino acids or their derivatives. For instance, enantioselective synthesis methods have been described for the neuroexcitant ATPA, which shares structural similarities with the target compound, using enantiomerically pure glycine derivatives and achieving high yields and enantiomeric excess (Pajouhesh et al., 2000). Similarly, key intermediates for natural products like Biotin have been synthesized from L-cystine through esterification, protection, and thiol protection steps, showing the complexity and versatility of the synthetic routes involved (Shuanglin Qin et al., 2014).

Molecular Structure Analysis

Molecular structure analysis reveals the configuration and conformation of compounds, which are crucial for their biological activity and physical properties. The crystal structure of related compounds demonstrates the importance of specific functional groups in stabilizing the molecular conformation through hydrogen bonds and other non-covalent interactions (Gebreslasie et al., 2011).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups, such as the tert-butoxycarbonyl group, which is commonly used as a protective group in peptide synthesis. The presence of an indole moiety also suggests potential interactions with biological molecules, given the indole ring's significance in pharmacology.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are determined by their molecular structure. For example, crystal structure analysis of similar compounds provides insights into the compound's solid-state properties and intermolecular interactions, which are essential for understanding its behavior in different environments (Li et al., 2009).

Aplicaciones Científicas De Investigación

Branched Chain Aldehydes in Food Products

Research into branched aldehydes, which are structurally related to the compound due to their involvement in flavor compounds in food, highlights the importance of understanding the production and degradation pathways of these compounds from amino acids. This knowledge is crucial for controlling the formation of desired aldehyde levels in various food products, both fermented and non-fermented. The review by Smit, Engels, and Smit (2009) emphasizes the metabolic conversions and microbial compositions that influence these aldehydes' presence in food, thereby indirectly relating to the study of similar compounds like "(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid" for food flavoring applications Smit, Engels, & Smit, 2009.

Biomass-Derived Levulinic Acid in Drug Synthesis

The compound's relevance extends to its potential in drug synthesis, as demonstrated by the application of levulinic acid (LEV), a biomass-derived compound with functional groups similar to those in "(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid". Zhang et al. (2021) review how LEV's carbonyl and carboxyl groups make it a versatile and cost-effective precursor in drug synthesis, indicating the broader utility of structurally complex compounds in pharmaceuticals. This review outlines LEV's utility in cancer treatment and medical materials, suggesting a similar potential for related compounds in drug development and synthesis Zhang et al., 2021.

Ninhydrin Reaction in Amino Acid Analysis

The ninhydrin reaction, which interacts with amino groups to form chromophores, plays a critical role in analyzing amino acids, peptides, and proteins. This reaction's broad applicability in agricultural, biomedical, and nutritional sciences, as reviewed by Friedman (2004), underscores the importance of chemical reactions involving compounds like "(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid" in the analytical chemistry of biologically relevant molecules Friedman, 2004.

Sorption of Herbicides to Soil and Organic Matter

Research into the sorption properties of various compounds, including herbicides, to soil and organic matter, as reviewed by Werner, Garratt, and Pigott (2012), is relevant to understanding the environmental behavior of complex organic compounds. This knowledge contributes to environmental science, particularly in assessing the fate and transport of organic pollutants, which may share similar properties with "(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid" Werner, Garratt, & Pigott, 2012.

Propiedades

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCBSBPYDCIRPP-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid | |

CAS RN |

159634-94-3 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159634-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1R,2R,4R)-(9CI)](/img/structure/B61343.png)

![(13E)-14-Amino-13-[(4-methylphenyl)hydrazinylidene]-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B61351.png)

![[(2S,3R,4S,6R)-4-(Dimethylamino)-2-[[(3R,5R,6R,7R,9R,11E,13S,14R)-14-ethyl-13-hydroxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,4,10-trioxo-1-oxacyclotetradec-11-en-6-yl]oxy]-6-methyloxan-3-yl] benzoate](/img/structure/B61352.png)

![2-Methyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B61364.png)